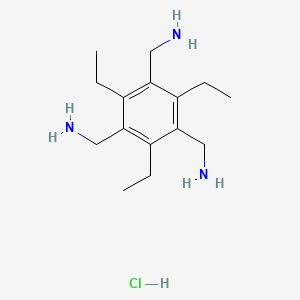
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is a chemical compound with the molecular formula C15H27N3·HCl. It is known for its unique structure, which includes three ethyl groups attached to a benzene ring, each separated by a methanamine group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride typically involves the reaction of 2,4,6-triethylbenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2,4,6-triethylbenzene, formaldehyde, and ammonia.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 2–8°C.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: Maintaining the reaction temperature is crucial to ensure high yield and purity.
Purification and Packaging: The final product is purified and packaged under controlled conditions to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is utilized in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with methyl groups instead of ethyl groups.
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine: Contains fluorine atoms instead of ethyl groups.
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: The base compound without the hydrochloride salt.
Properties
Molecular Formula |
C15H28ClN3 |
|---|---|
Molecular Weight |
285.85 g/mol |
IUPAC Name |
[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H27N3.ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;/h4-9,16-18H2,1-3H3;1H |
InChI Key |
IZZMTSDLVRFJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


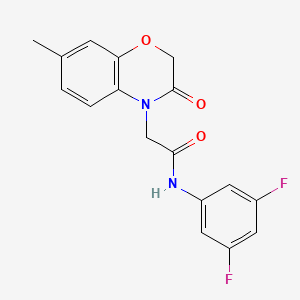
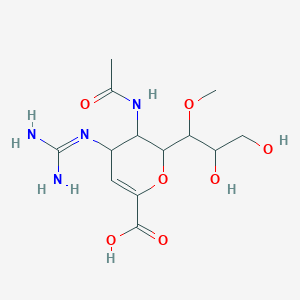
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)

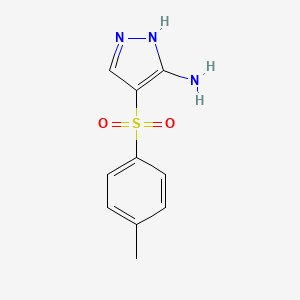
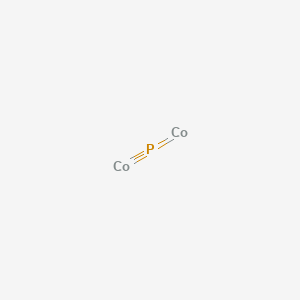
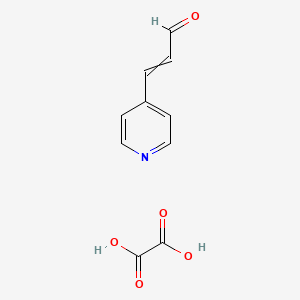

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)

![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
